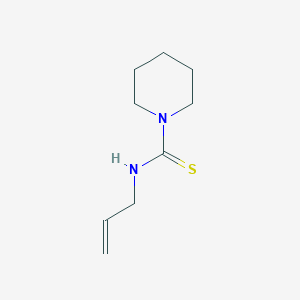![molecular formula C17H20N2OS B7457394 N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide, also known as THIP, is a compound that has been extensively studied for its potential therapeutic applications. THIP belongs to the class of compounds known as GABAergic agents, which interact with the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain.
Mecanismo De Acción
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide acts as a positive allosteric modulator of GABA(A) receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA in the brain. N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide binds to a specific site on the GABA(A) receptor, which enhances the effects of GABA on the receptor. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons in the brain, leading to anxiolytic, sedative, and anticonvulsant effects. N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has also been shown to increase slow wave sleep and decrease REM sleep in animal models. In addition, N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the GABAergic system. N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide is also relatively easy to synthesize and is readily available from commercial sources. However, N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide does have some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to achieve consistent effects in animal models. In addition, N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has a narrow therapeutic window, which can make it difficult to achieve therapeutic effects without causing side effects.
Direcciones Futuras
There are a number of future directions for research on N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide. One area of interest is the development of novel N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide in combination with other drugs for the treatment of neurological disorders. Finally, there is interest in the use of N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide as a tool for studying the GABAergic system in more detail, including the development of new imaging techniques and the use of N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide in electrophysiological studies.
Métodos De Síntesis
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylphenethylamine with thioacetic acid followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methylphenethylamine with 2-thiophenecarboxaldehyde followed by reduction with sodium borohydride. The synthesis of N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide is a complex process and requires careful attention to detail to ensure the purity and efficacy of the final product.
Aplicaciones Científicas De Investigación
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and sleep disorders. In addition, N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-4-2-3-5-14(13)6-9-18-17(20)19-10-7-16-15(12-19)8-11-21-16/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMJHCDDLFAQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)


![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)